molecular formula C19H24N2O4 B7140334 N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylfuran-3-carboxamide

N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylfuran-3-carboxamide

Cat. No.: B7140334
M. Wt: 344.4 g/mol
InChI Key: UDJUNLNTDGXVDO-UHFFFAOYSA-N
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Description

N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a pyrrolidine ring, a dimethoxyphenyl group, and a furan ring

Properties

IUPAC Name

N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13-18(5-7-25-13)19(22)20-15-4-6-21(12-15)11-14-8-16(23-2)10-17(9-14)24-3/h5,7-10,15H,4,6,11-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJUNLNTDGXVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2CCN(C2)CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3,5-dimethoxybenzyl chloride: This intermediate is synthesized by reacting 3,5-dimethoxybenzyl alcohol with thionyl chloride under reflux conditions.

    Formation of pyrrolidine intermediate: The 3,5-dimethoxybenzyl chloride is then reacted with pyrrolidine in the presence of a base such as sodium hydride to form the N-(3,5-dimethoxybenzyl)pyrrolidine intermediate.

    Synthesis of 2-methylfuran-3-carboxylic acid: This intermediate is prepared by the oxidation of 2-methylfuran using an oxidizing agent such as potassium permanganate.

    Coupling reaction: The final step involves coupling the N-(3,5-dimethoxybenzyl)pyrrolidine intermediate with 2-methylfuran-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and process optimization techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Brominated or nitrated dimethoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-cancer agent.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(3,4-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylfuran-3-carboxamide
  • N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-ethylfuran-3-carboxamide
  • N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylthiophene-3-carboxamide

Uniqueness

N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylfuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethoxyphenyl group and the furan ring contributes to its potential bioactivity and versatility in chemical synthesis.

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